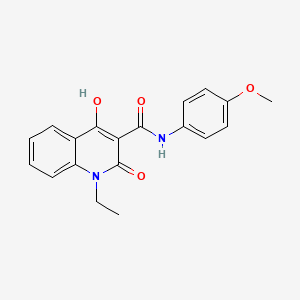

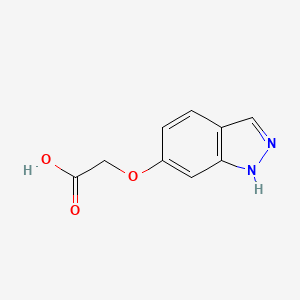

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline

Übersicht

Beschreibung

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is a chemical compound . It belongs to the class of quinazolines, which are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolines are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is also a part of this compound .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Quinazolines, including this compound, are known for their stability and relatively easy methods for preparation . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline and its derivatives have been explored for their potential antihypertensive properties. Research has shown that certain piperidine derivatives with a quinazoline ring system exhibit significant hypotension effects in models of spontaneous hypertension. This suggests their potential use in managing high blood pressure conditions (Takai et al., 1986).

Antitumor Activities

Studies have also been conducted on the synthesis of quinazoline derivatives, including this compound, for their antitumor activities. These studies indicate that certain derivatives can exhibit better antitumor activities than existing treatments, such as Lapatinib, in various cancer cell lines (Cai Zhi-qian, 2015).

Anti-inflammatory Activity

Compounds with the this compound structure have been synthesized and evaluated for their anti-inflammatory and antibacterial activity. This research provides a basis for the development of new anti-inflammatory drugs (Srivastav et al., 2009).

Aurora Kinase Inhibition

Derivatives of this compound have been studied as potential Aurora kinase inhibitors, which are important in cancer treatment. The inhibitory activity of these compounds suggests their potential application in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Anticonvulsant Properties

Research on quinazolines, including this compound derivatives, has shown potential anticonvulsant activities. These studies explore their effectiveness against seizures, providing insights into new treatments for epilepsy (Misra et al., 1978).

Antimicrobial Agents

Synthesis of certain quinazoline derivatives, including this compound, has been focused on creating new antimicrobial agents. These studies have shown promising antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (Patel et al., 2012).

Chemical Stability under Stress Conditions

Research has also been conducted to understand the stability of quinazoline derivatives under various stress conditions, including high temperatures, light exposure, and different chemical environments. This knowledge is crucial for the development and storage of pharmaceutical compounds based on these structures (Gendugov et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to interact with various targets, such as the phosphatidylinositol 3-kinase (pi3k) signaling pathway .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, which could potentially explain its anticancer properties .

Biochemical Pathways

The pi3k signaling pathway, which is often targeted by similar compounds, plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Result of Action

Similar compounds have been reported to show submicromolar inhibitory activity against various tumor cell lines .

Biochemische Analyse

Biochemical Properties

Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activities . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .

Eigenschaften

IUPAC Name |

6-methyl-4-phenyl-2-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDHRTNZHVPWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365897 | |

| Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307329-79-9 | |

| Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)

![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)

![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)